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Riboflavin binding protein from chicken egg white -

Riboflavin binding protein from chicken egg white

Catalog Number: EVT-7924938
CAS Number:
Molecular Formula: C17H20N4O6
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione is a flavin.
7,8-dimethyl-10-((2R,3R,4S)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione is a natural product found in Formica polyctena, Formica rufa, and Albizia julibrissin with data available.
Overview

Riboflavin binding protein from chicken egg white is a crucial protein that plays a significant role in the transport and metabolism of riboflavin, also known as vitamin B2. This protein is primarily found in the egg white of chickens and is essential for the development of avian embryos, facilitating the transfer of riboflavin to the developing chick. Riboflavin binding proteins are classified as a type of lipocalin, which are proteins known for their ability to bind small hydrophobic molecules.

Source and Classification

Riboflavin binding protein is sourced from chicken egg white, where it constitutes a significant portion of the protein content. It belongs to the broader category of riboflavin binding proteins, which are part of the lipocalin superfamily. This classification is based on its structural features and functional properties, particularly its ability to bind riboflavin and other related compounds.

Synthesis Analysis

Methods

The synthesis of riboflavin binding protein typically involves extraction from chicken egg white followed by purification processes. Common methods include:

  • Precipitation: Using ammonium sulfate to precipitate proteins from egg white.
  • Chromatography: Techniques such as ion-exchange chromatography and gel filtration chromatography are employed to isolate riboflavin binding protein from other proteins.

Technical Details

The purification process can be monitored using spectroscopic methods such as circular dichroism and fluorescence spectroscopy. These techniques help in determining the concentration of both holo (bound to riboflavin) and apo (unbound) forms of the protein, ensuring that the extraction is efficient and effective .

Molecular Structure Analysis

Structure

The crystal structure of riboflavin binding protein has been elucidated at a resolution of 2.5 Å. It features a ligand-binding domain characterized by a unique phosphorylated motif and extensive disulfide bridge cross-linking, which stabilizes its structure. The ligand-binding domain allows for specific interaction with riboflavin, positioning its isoalloxazine ring between aromatic side chains of tyrosine and tryptophan residues .

Data

The molecular formula for riboflavin binding protein is C17H20N4O6, with a molecular weight of approximately 356.37 g/mol. The structural arrangement includes two alpha helices flanking a flexible phosphorylated region crucial for its function in vitamin uptake .

Chemical Reactions Analysis

Riboflavin binding protein undergoes specific interactions with riboflavin that can be described as reversible binding reactions. The binding affinity can be influenced by factors such as pH, temperature, and ionic strength. The interaction modifies the spectral properties of both the protein and riboflavin, which can be quantitatively analyzed through fluorescence spectroscopy .

Technical Details

The kinetics of riboflavin binding can be studied using various methods, including:

  • Fluorescence Quenching: This technique measures changes in fluorescence intensity upon riboflavin binding.
  • Thermodynamic Studies: These studies assess the stability and affinity of the riboflavin-protein complex through changes in enthalpy and entropy during binding.
Mechanism of Action

The mechanism by which riboflavin binding protein facilitates vitamin uptake involves several steps:

  1. Binding: Riboflavin binds to the protein at its specific ligand-binding site.
  2. Transport: The complex is then transported within the egg white to developing embryos.
  3. Release: Upon reaching target tissues, riboflavin is released for metabolic use.

This process is critical for embryonic development, ensuring that adequate levels of riboflavin are available for cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Riboflavin binding protein appears as a white crystalline powder when purified.
  • Solubility: It is soluble in water but may precipitate under certain conditions (e.g., high salt concentrations).

Chemical Properties

  • Stability: The protein is stable at physiological pH but sensitive to extreme temperatures and denaturing agents.
  • Binding Affinity: The dissociation constant (Kd) for riboflavin binding has been reported in various studies, indicating strong affinity under physiological conditions .
Applications

Riboflavin binding protein has several scientific applications:

  • Nutritional Studies: It serves as a model for studying vitamin transport mechanisms.
  • Biochemical Research: Understanding its structure-function relationship aids in exploring similar proteins across different species.
  • Agricultural Biotechnology: Insights into this protein's function can contribute to improving poultry nutrition and health.

Properties

Product Name

Riboflavin binding protein from chicken egg white

IUPAC Name

7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m1/s1

InChI Key

AUNGANRZJHBGPY-MBNYWOFBSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](CO)O)O)O

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